molecular formula C14H14FNO2S B5696893 N-(2-fluorobenzyl)-N-phenylmethanesulfonamide

N-(2-fluorobenzyl)-N-phenylmethanesulfonamide

Cat. No.: B5696893
M. Wt: 279.33 g/mol
InChI Key: OYQUZMARTWRXNU-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-N-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorobenzyl group and a phenylmethanesulfonamide moiety Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-N-phenylmethanesulfonamide typically involves the reaction of 2-fluorobenzylamine with phenylmethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-fluorobenzyl)-N-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The sulfonamide moiety can inhibit the activity of enzymes such as carbonic anhydrase, which is involved in various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(2-fluorobenzyl)-N-phenylmethanesulfonamide can be compared with other similar compounds such as:

    N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound also contains fluorine atoms and exhibits similar chemical properties.

    N-(2,4-difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with comparable biological activities.

    This compound derivatives: Various derivatives with different substituents on the benzyl or phenyl groups.

The uniqueness of this compound lies in its specific combination of fluorine and sulfonamide functionalities, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-19(17,18)16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQUZMARTWRXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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